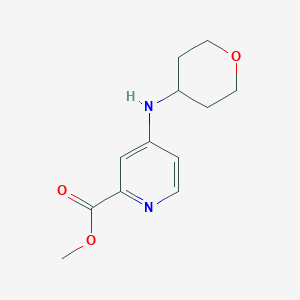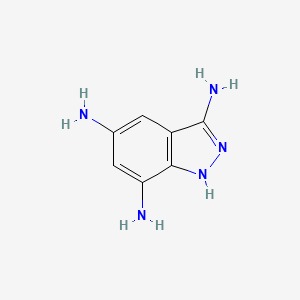![molecular formula C9H16NO+ B8282379 (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B8282379.png)
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is a bicyclic quaternary ammonium compound. This compound is known for its unique structure, which includes a bicyclic framework with a nitrogen atom incorporated into the ring system. The presence of the quaternary ammonium group makes it a positively charged ion, which can interact with various biological molecules and systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic ketone with a methylating agent to introduce the quaternary ammonium group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can react with the quaternary ammonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is used as a reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins. Its positively charged nature allows it to interact with negatively charged biological molecules, making it useful in various biochemical assays.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas where modulation of ion channels or receptors is desired.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins or membranes, potentially modulating their function. This interaction can affect various cellular pathways and processes, depending on the specific target and context.
Comparación Con Compuestos Similares
Similar Compounds
(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl: This compound is structurally similar but lacks the quaternary ammonium group.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
The uniqueness of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one lies in its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications where positive charge and specific interactions with biological molecules are required.
Propiedades
Fórmula molecular |
C9H16NO+ |
|---|---|
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
(1S,5R)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/p+1/t7-,8+ |
Clave InChI |
RHWSKVCZXBAWLZ-OCAPTIKFSA-O |
SMILES isomérico |
C[NH+]1[C@@H]2CCC[C@H]1CC(=O)C2 |
SMILES canónico |
C[NH+]1C2CCCC1CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3-Bromo-4-methoxy-phenyl)-{4-[(triisopropylsilyl)-ethynyl]-phenyl}-methanol](/img/structure/B8282333.png)








